molecular formula C7H9BrClNO B1383016 4-Bromo-5-methoxy-2-methylpyridine hydrochloride CAS No. 1803589-78-7

4-Bromo-5-methoxy-2-methylpyridine hydrochloride

Cat. No.: B1383016
CAS No.: 1803589-78-7
M. Wt: 238.51 g/mol
InChI Key: ACHQDRWRZNUQIF-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

4-Bromo-5-methoxy-2-methylpyridine hydrochloride has several applications in scientific research:

Safety and Hazards

“4-Bromo-5-methoxy-2-methylpyridine hydrochloride” is not intended for human or veterinary use. It may cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-methylpyridine hydrochloride typically involves the bromination of 5-methoxy-2-methylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2-methylpyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methoxy-2-methylpyridine
  • 2-Bromo-5-methoxypyridine
  • 4-Bromo-2-methylpyridine

Comparison

4-Bromo-5-methoxy-2-methylpyridine hydrochloride is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the methoxy group at the 5-position can influence the compound’s electron density and steric hindrance, affecting its reactivity in substitution and other chemical reactions .

Properties

IUPAC Name

4-bromo-5-methoxy-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-5-3-6(8)7(10-2)4-9-5;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHQDRWRZNUQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-78-7
Record name 4-bromo-5-methoxy-2-methylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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